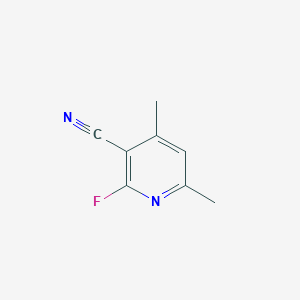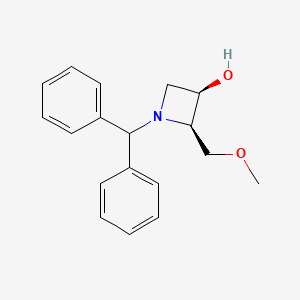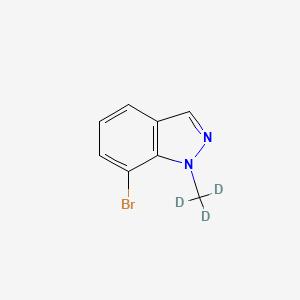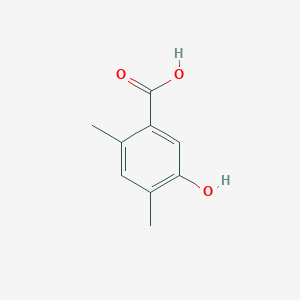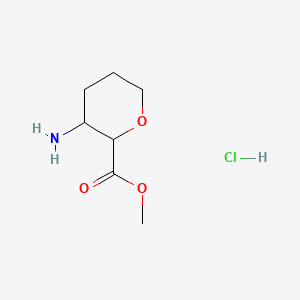![molecular formula C13H12N2O3 B15360168 2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide CAS No. 1920638-48-7](/img/structure/B15360168.png)
2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydroxy-N-[(pyridin-4-yl)methyl]benzamide is a chemical compound characterized by its unique structure, which includes a benzamide core with hydroxyl groups at the 2 and 5 positions and a pyridin-4-ylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide typically involves the following steps:
Benzamide Formation: The starting material, 2,5-dihydroxybenzoic acid, undergoes amidation with pyridin-4-ylmethylamine under conditions of reflux in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2,5-Dihydroxy-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and substituted benzamides.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research has investigated its use as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridin-4-ylmethyl substituent play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
2,5-Dihydroxy-N-(pyridin-3-ylmethyl)benzamide
2,5-Dihydroxy-N-(pyridin-2-ylmethyl)benzamide
属性
CAS 编号 |
1920638-48-7 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
2,5-dihydroxy-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12N2O3/c16-10-1-2-12(17)11(7-10)13(18)15-8-9-3-5-14-6-4-9/h1-7,16-17H,8H2,(H,15,18) |
InChI 键 |
KJGNPULECLNGER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)C(=O)NCC2=CC=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


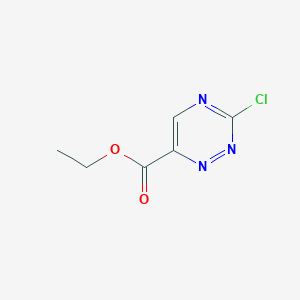
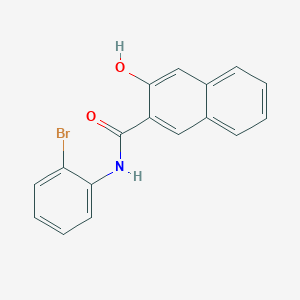
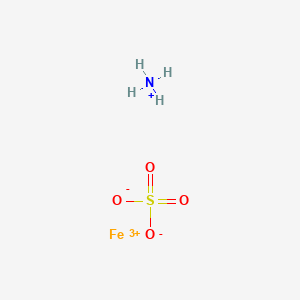
![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)
![4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine](/img/structure/B15360100.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15360116.png)
![(R)-4-Boc-4-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B15360122.png)
